2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1202647-54-8
VCID: VC17891752
InChI: InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3
SMILES:
Molecular Formula: C21H28N2O2S
Molecular Weight: 372.5 g/mol

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine

CAS No.: 1202647-54-8

Cat. No.: VC17891752

Molecular Formula: C21H28N2O2S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine - 1202647-54-8

Specification

CAS No. 1202647-54-8
Molecular Formula C21H28N2O2S
Molecular Weight 372.5 g/mol
IUPAC Name 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
Standard InChI InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3
Standard InChI Key OWVIKBRKPCTDEP-UHFFFAOYSA-N
Canonical SMILES CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]-2-methylpropan-1-amine, reflecting its biphenyl backbone substituted with a pyrrolidine sulfonyl group at the 2-position and an isobutylamine moiety at the 4-methyl position . Its molecular formula is C21H28N2O2S, with a molecular weight of 372.5 g/mol for the free base and 409.0 g/mol for the hydrochloride salt .

Structural Elucidation and Stereochemistry

The compound’s structure comprises three distinct regions:

  • Biphenyl Core: A central benzene ring connected to a second benzene ring at the 1-position.

  • Pyrrolidine Sulfonyl Group: A pyrrolidine ring (five-membered nitrogen-containing heterocycle) attached via a sulfonyl (-SO2-) linker at the 2-position of the distal benzene ring.

  • Isobutylamine Side Chain: A 2-methylpropylamine group bonded to the methylene bridge of the proximal benzene ring.

X-ray crystallography data are unavailable, but computational models predict a planar biphenyl system with the sulfonyl group adopting a conformation perpendicular to the aromatic rings to minimize steric hindrance . The pyrrolidine ring exhibits puckering, with the sulfonyl oxygen atoms participating in weak intramolecular hydrogen bonds .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key physicochemical parameters derived from PubChem data include :

PropertyValue
Molecular Weight372.5 g/mol (free base)
LogP (Octanol-Water)3.82 (predicted)
Topological Polar Surface Area64.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds7

The compound’s LogP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Predicted aqueous solubility at 25°C is <0.1 mg/mL, classifying it as poorly soluble .

Spectroscopic Characteristics

  • Mass Spectrometry: The free base exhibits a parent ion peak at m/z 372.2 ([M+H]+), with fragmentation patterns indicating cleavage at the sulfonyl and amine linkages .

  • NMR Spectroscopy: Theoretical 1H-NMR peaks include aromatic protons (δ 7.2–7.8 ppm), pyrrolidine methylenes (δ 2.8–3.2 ppm), and isobutyl methyl groups (δ 0.9–1.1 ppm) .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Biphenyl Sulfonation: Coupling 4-bromophenylmethanamine with 2-mercaptophenylboronic acid, followed by oxidation to the sulfonyl chloride and subsequent reaction with pyrrolidine.

  • Reductive Amination: Introducing the isobutylamine side chain via reductive amination of the biphenyl aldehyde intermediate with 2-methylpropan-1-amine.

A published protocol for a related analog (CID 56659141) employs palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble the biphenyl system, achieving yields of 67–94% under optimized conditions .

Challenges in Scale-Up

Key hurdles include:

  • Sulfonation Selectivity: Competing sulfonation at the 3- and 4-positions of the distal benzene ring, necessitating directing groups or protecting strategies .

  • Amine Stability: The primary amine’s susceptibility to oxidation during purification, mitigated by hydrochloride salt formation .

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